molecular formula C27H29N3O4S2 B11442651 N-(4-ethoxyphenyl)-2-{1-(4-ethoxyphenyl)-5-oxo-3-[2-(thiophen-2-yl)ethyl]-2-thioxoimidazolidin-4-yl}acetamide

N-(4-ethoxyphenyl)-2-{1-(4-ethoxyphenyl)-5-oxo-3-[2-(thiophen-2-yl)ethyl]-2-thioxoimidazolidin-4-yl}acetamide

Cat. No.: B11442651
M. Wt: 523.7 g/mol
InChI Key: JEPGWXRHGYORNP-UHFFFAOYSA-N
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Description

N-(4-ETHOXYPHENYL)-2-[1-(4-ETHOXYPHENYL)-5-OXO-2-SULFANYLIDENE-3-[2-(THIOPHEN-2-YL)ETHYL]IMIDAZOLIDIN-4-YL]ACETAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes ethoxyphenyl, thiophene, and imidazolidinone moieties, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ETHOXYPHENYL)-2-[1-(4-ETHOXYPHENYL)-5-OXO-2-SULFANYLIDENE-3-[2-(THIOPHEN-2-YL)ETHYL]IMIDAZOLIDIN-4-YL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the ethoxyphenyl and thiophene intermediates, followed by their coupling under specific conditions to form the final imidazolidinone structure. Common reagents used in these reactions include ethyl iodide, thiophene, and various catalysts to facilitate the coupling and cyclization processes.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-ETHOXYPHENYL)-2-[1-(4-ETHOXYPHENYL)-5-OXO-2-SULFANYLIDENE-3-[2-(THIOPHEN-2-YL)ETHYL]IMIDAZOLIDIN-4-YL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

N-(4-ETHOXYPHENYL)-2-[1-(4-ETHOXYPHENYL)-5-OXO-2-SULFANYLIDENE-3-[2-(THIOPHEN-2-YL)ETHYL]IMIDAZOLIDIN-4-YL]ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ETHOXYPHENYL)-2-[1-(4-ETHOXYPHENYL)-5-OXO-2-SULFANYLIDENE-3-[2-(THIOPHEN-2-YL)ETHYL]IMIDAZOLIDIN-4-YL]ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ETHOXYPHENYL)-N’-(4-NITROPHENYL)ACETAMIDINE
  • N-(4-BUTYLPHENYL)-2-(4-NITROPHENYL)ACETAMIDE
  • N-(4-METHOXYPHENYL)-2-(4-(4-NITROPHENYL)-1-PIPERAZINYL)ACETAMIDE

Uniqueness

N-(4-ETHOXYPHENYL)-2-[1-(4-ETHOXYPHENYL)-5-OXO-2-SULFANYLIDENE-3-[2-(THIOPHEN-2-YL)ETHYL]IMIDAZOLIDIN-4-YL]ACETAMIDE stands out due to its unique combination of ethoxyphenyl, thiophene, and imidazolidinone moieties. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C27H29N3O4S2

Molecular Weight

523.7 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-[1-(4-ethoxyphenyl)-5-oxo-2-sulfanylidene-3-(2-thiophen-2-ylethyl)imidazolidin-4-yl]acetamide

InChI

InChI=1S/C27H29N3O4S2/c1-3-33-21-11-7-19(8-12-21)28-25(31)18-24-26(32)30(20-9-13-22(14-10-20)34-4-2)27(35)29(24)16-15-23-6-5-17-36-23/h5-14,17,24H,3-4,15-16,18H2,1-2H3,(H,28,31)

InChI Key

JEPGWXRHGYORNP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCC3=CC=CS3)C4=CC=C(C=C4)OCC

Origin of Product

United States

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